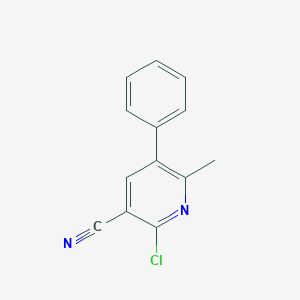

2-Chloro-6-methyl-5-phenylnicotinonitrile

説明

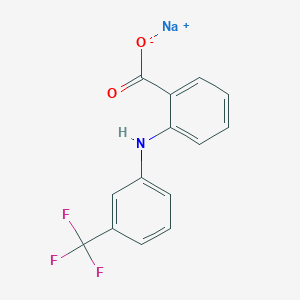

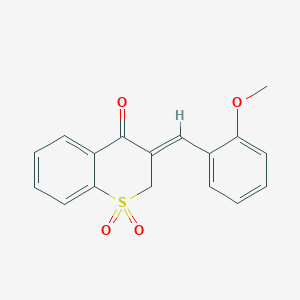

2-Chloro-6-methyl-5-phenylnicotinonitrile is a chemical compound with the molecular formula C13H9ClN2 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-5-phenylnicotinonitrile consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 228.677 Da and the monoisotopic mass is 228.045425 Da .科学的研究の応用

Synthesis and Polymorphism Studies

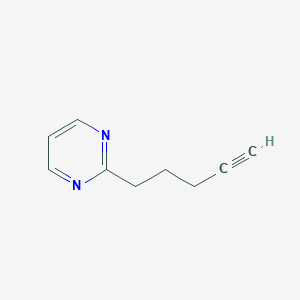

2-Chloro-6-methyl-5-phenylnicotinonitrile serves as a precursor in the synthesis of complex organic molecules. For instance, Rai et al. (2016) synthesized a derivative, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, and conducted a detailed polymorphic study. This compound showed significant anti-inflammatory activity, highlighting its potential for therapeutic applications. The polymorphs were analyzed through X-ray diffraction and Hirshfeld surface analysis, with their solubility tested in various mediums (Rai, Singh, Khanam, & Tewari, 2016).

Regioselective Reactions

In another study, Dyadyuchenko et al. (2021) demonstrated the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to a nucleophilic substitution that forms triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This work underscores the compound's versatility in chemical synthesis, offering a pathway to novel organic structures (Dyadyuchenko et al., 2021).

Antimicrobial Applications

Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles, derived from 2-chloro-6-methyl-5-phenylnicotinonitrile, in synthesizing a variety of heterocyclic compounds with promising antimicrobial activities. Their findings highlight the compound's role in developing new antimicrobial agents capable of combating various bacterial and yeast infections (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anticancer and Solar Cell Applications

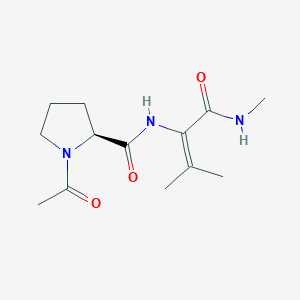

Mansour et al. (2021) synthesized 2-amino-3-cyanopyridine derivatives from a 2-aminonicotinonitrile derivative, exploring its potential in creating anticancer agents. This research opens avenues for developing novel therapeutic compounds targeting cancer cells (Mansour, Sayed, Marzouk, & Shaban, 2021). Moreover, Mazloum‐Ardakani et al. (2018) investigated a phenylnicotinonitrile derivative's role in enhancing the performance of dye-sensitized solar cells, signifying its utility in renewable energy technologies (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNXDBSPNSUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363096 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methyl-5-phenylnicotinonitrile | |

CAS RN |

10176-63-3 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)